![molecular formula C11H18ClNO B2789824 N-(bicyclo[2.2.1]hept-2-ylethyl)-2-chloroacetamide CAS No. 312713-11-4](/img/structure/B2789824.png)

N-(bicyclo[2.2.1]hept-2-ylethyl)-2-chloroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

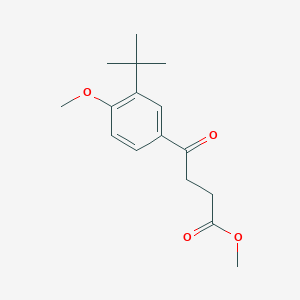

“N-(bicyclo[2.2.1]hept-2-ylethyl)-2-chloroacetamide” is a chemical compound. The bicyclo[2.2.1]heptane part of the molecule is a saturated hydrocarbon . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide have been shown to afford a group of framework N-[(oxiran-2-yl)methyl]sulfonamides .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the aminolysis of N-(oxiran-2-yl)methyl]arenesulfonamides with benzylamine and benzylpiperazine led to the chemo- and regioselective opening of the epoxy ring .Aplicaciones Científicas De Investigación

- Bicyclo[2.2.1]heptane derivatives, including the compound , have been employed as chiral organocatalysts in asymmetric reactions. Their rigid, three-dimensional structures enable efficient catalysis, particularly in cycloadditions and ring-forming reactions .

- Researchers have utilized these compounds to synthesize enantioenriched bicyclo[2.2.1]heptane-1-carboxylates, which find applications in drug development and natural product synthesis .

- Investigations have focused on the biotransformation of endo-bicyclo[2.2.1]heptan-2-ols and related compounds. Enzymatic processes have been explored to convert these alcohols into corresponding lactones, providing insights into their metabolic pathways .

- The compound’s structure suggests potential as a starting point for drug development. Further studies are needed to explore its pharmacological properties and therapeutic applications .

- In toxicity studies, neuronal cell lines (such as N2a) have been used to assess neurotoxicity, including the effects of bicyclo[2.2.1]heptane derivatives .

- Bicyclo[2.2.1]heptane-based compounds have been employed in formal [4 + 2] cycloaddition reactions. These reactions allow rapid access to bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity, providing versatile building blocks for organic synthesis .

Organocatalysis and Asymmetric Synthesis

Biotransformation Studies

Drug Development and Neurotoxicity Assessment

Cyclopropanation Reactions

Propiedades

IUPAC Name |

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO/c1-7(13-11(14)6-12)10-5-8-2-3-9(10)4-8/h7-10H,2-6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARFYGYUBWEGFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CCC1C2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789742.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2789744.png)

![2-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2789745.png)

![N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide](/img/structure/B2789748.png)

![5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B2789749.png)

![Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2789751.png)

![1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine](/img/structure/B2789753.png)

![2-Chloro-N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]propanamide](/img/structure/B2789755.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2789762.png)

![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2789763.png)

![Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride](/img/structure/B2789764.png)